Propane-1,3-diol; propanoic acid, also known as 1,3-propanediol monopropanoate, is a chemical compound with the molecular formula and a molecular weight of approximately 150.173 g/mol. This compound is characterized by the presence of both diol and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis. It is primarily utilized in the production of various polymers and as a building block for more complex chemical structures.
Propane-1,3-diol; propanoic acid can be sourced from both petrochemical processes and biotechnological methods. The compound falls under the category of diols due to its two hydroxyl groups and carboxylic acids because of its propanoic acid component. This dual classification allows it to participate in a wide range of chemical reactions typical of both functional groups.
The synthesis of propane-1,3-diol; propanoic acid typically involves several methods:
The production process generally consists of:
The molecular structure of propane-1,3-diol; propanoic acid consists of a three-carbon backbone with hydroxyl groups at the first and third positions, along with a carboxylic acid group at the terminal position. This structure can be represented as follows:
Propane-1,3-diol; propanoic acid participates in various chemical reactions typical for diols and carboxylic acids:
The reactions typically require specific catalysts or conditions:
The mechanism of action for propane-1,3-diol; propanoic acid primarily involves its role as a building block in polymer chemistry. Upon polymerization, it contributes to the formation of polyesters and polyethers, which are essential in creating biodegradable plastics and other materials.
The polymerization process can be initiated through various methods including:
These properties make it suitable for applications requiring high solubility and reactivity.
Propane-1,3-diol; propanoic acid has several scientific uses including:
Escherichia coli has been extensively engineered as a heterologous host for 1,3-propanediol (1,3-PDO) biosynthesis due to its genetic tractability and absence of native 1,3-PDO pathways. Chromosomal integration of the dhaB gene (encoding glycerol dehydratase) from Klebsiella pneumoniae and the yqhD gene (encoding NADPH-dependent 1,3-propanediol oxidoreductase) from E. coli under constitutive promoters enables plasmid-free, antibiotic-free production. In one landmark study, the engineered strain NSK015 (with deletions in ldhA, ackA, pflB, and frdABCD) achieved 36.8 g/L of 1,3-PDO at a yield of 0.99 mol/mol glycerol—99% of the theoretical maximum—using glucose as a co-substrate [3]. This approach circumvents plasmid instability and reduces production costs.
Alternative pathways bypass glycerol entirely. A 2023 study demonstrated a novel route using glucose and L-aspartate without vitamin B12. By introducing a 3-hydroxypropionate (3-HP) synthesis module from L-aspartate and optimizing precursor supply (via TCA cycle redirection and competitive pathway knockout), titers reached 6.41 g/L in shake flasks and 11.21 g/L in fed-batch fermentation [1]. Transcriptomic analysis confirmed reduced expression of TCA cycle genes, channeling carbon toward 1,3-PDO.
Table 1: Key Metabolic Engineering Achievements in E. coli for 1,3-PDO Production
| Strain/System | Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol) | Reference |
|---|---|---|---|---|---|
| NSK015 | ∆ldhA::gdrAB-dhaB123; ∆pflB::yqhD; deletions | Glycerol + Glucose | 36.8 | 0.99 (glycerol) | [3] |
| Aspartate-pathway strain | 3-HP + 1,3-PDO modules; TCA cycle weakening | Glucose | 11.21 | 0.51 (glucose) | [1] |
| Cassava starch utilizer | Integrated dhaB and yqhD; no plasmids | Cassava starch | 31.9 | 0.84 (glycerol) | [3] |
Native producers like Clostridium butyricum and Klebsiella pneumoniae utilize glycerol through a two-step reductive pathway:
Clostridium species exhibit advantages due to their B12-independent GDHt, eliminating the need for expensive vitamin supplementation. However, 3-HPA accumulation causes cellular toxicity, necessitating robust PDOR activity [6]. In Enterobacteriaceae, redox balance governs flux partitioning: glycerol dissimilation generates NADH during the oxidative branch (via glycerol dehydrogenase), which must be regenerated by reducing 3-HPA to 1,3-PDO [7].
Table 2: Microbial Pathways for Glycerol-to-1,3-PDO Conversion
| Organism | GDHt Cofactor | PDOR Cofactor | Max Theoretical Yield | Challenges |
|---|---|---|---|---|
| Klebsiella pneumoniae | B12-dependent | NADH | 0.72 mol/mol | 3-HPA toxicity; B12 cost |
| Clostridium butyricum | B12-independent | NADH | 0.70 mol/mol | Oxygen sensitivity; by-products |
| Engineered E. coli | Heterologous | NADPH (yqhD) | 0.99 mol/mol | Redox imbalance; glycerol uptake |
Co-utilization of glucose and glycerol enhances 1,3-PDO yield by:
Table 3: Co-Substrate Performance in 1,3-PDO Biosynthesis
| Co-Substrate Pair | Host | Key Modifications | 1,3-PDO Titer (g/L) | Yield |
|---|---|---|---|---|
| Glucose + Glycerol | E. coli NSK015 | Chromosomal dhaB + yqhD; deletions | 36.8 | 0.99 mol/mol glycerol |
| Starch + Glycerol | E. coli NSK015 | Same as above | 31.9 | 0.84 mol/mol glycerol |
| Glucose + Glycerol | E. coli JM109 | gapN integration; dhaB + yqhD plasmids | 28.5 | 0.65 mol/mol glycerol |
Dihydroxyacetone phosphate (DHAP) serves as a critical node connecting glycolysis, glycerol metabolism, and synthetic pathways for 1,3-PDO:
Table 4: DHAP Production Routes for Biocatalysis
| Method | Enzymes Involved | DHAP Stability | Suitability for 1,3-PDO Pathways |
|---|---|---|---|
| Glycerol phosphorylation | Glycerol kinase; ATP regeneration | Low (requires low pH) | Moderate (multiple steps) |
| G3P oxidation | G3P oxidase; catalase | Moderate (pH 6.5, <35°C) | High (minimal by-products) |
| Chemical synthesis | Non-enzymatic (e.g., phosphorylation) | Very low | Low (inhibitors present) |
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